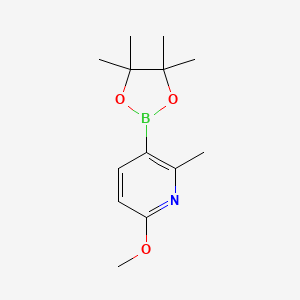

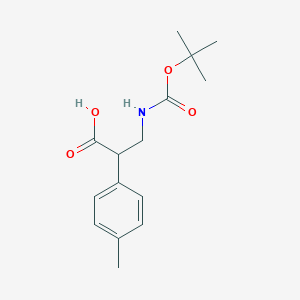

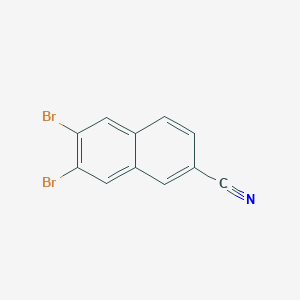

![molecular formula C7H11Cl2N3O2 B1403307 4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶-4-甲酸二盐酸盐 CAS No. 126167-33-7](/img/structure/B1403307.png)

4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶-4-甲酸二盐酸盐

描述

“4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride”, also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.08 . It is a solid at room temperature and should be stored in a refrigerator .科学研究应用

Chemical Derivatives and Synthesis

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride is a versatile chemical that serves as a precursor for various derivatives, as seen in the synthesis of spinacines and their cyclic hydantoin derivatives. Klutchko et al. (1991) detail the synthesis of these derivatives using the Pictet-Spengler reaction of N im -substituted histidines (Klutchko et al., 1991). Similarly, Yıldırım et al. (2005) describe the transformation of 1H-pyrazole-3-carboxylic acid into 3H-imidazo[4,5-b] pyridine derivatives through specific reactions (Yıldırım et al., 2005).

Pharmacological Research

In pharmacological research, this compound has shown potential as a kinase inhibitor. Han et al. (2012) identified it as a part of a new class of VEGFR-2 kinase inhibitors, synthesizing various esters to evaluate their inhibitory activity (Han et al., 2012). Additionally, Swanson et al. (2016) incorporated this compound in the synthesis of P2X7 antagonists, specifically JNJ 54166060, a potent P2X7 antagonist with promising pharmacokinetic and safety profiles (Swanson et al., 2016).

Solid Phase Synthesis

In the domain of synthetic chemistry, Hutchins and Chapman (1996) developed a method for preparing tetrahydroisoquinolines and tetrahydroimidazopyridines on a solid support, illustrating the compound's utility in facilitating complex chemical syntheses (Hutchins & Chapman, 1996).

Potential Anticancer Agents

A significant area of interest is the development of potential anticancer agents. Temple et al. (1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, examining their activity as mitotic inhibitors with antitumor potential in mice (Temple et al., 1987).

Novel Synthesis Approaches

New approaches to synthesis are also being explored. Ahmed et al. (2005) reported a microwave-assisted synthesis method for imidazo- and pyrimidopyrido thieno[2,3-d]pyrimidines, indicating the flexibility and adaptability of this compound in various synthetic procedures (Ahmed et al., 2005).

Chemical Properties and Reactions

Exploring the chemical properties and reactions of this compound, Lomov et al. (2014) investigated the aromatization of tetrahydroimidazo[4,5-c]pyridine derivatives, contributing to the understanding of its chemical behavior and potential applications (Lomov et al., 2014).

安全和危害

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-4(1-2-8-6)9-3-10-5;;/h3,6,8H,1-2H2,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFDWRPJISROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

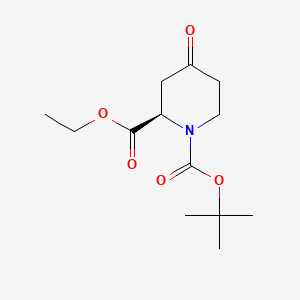

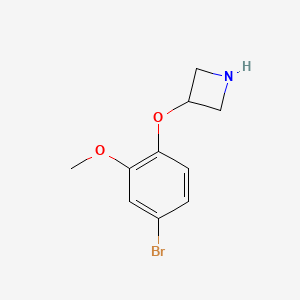

![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

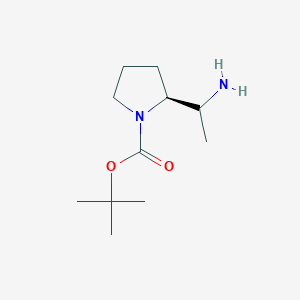

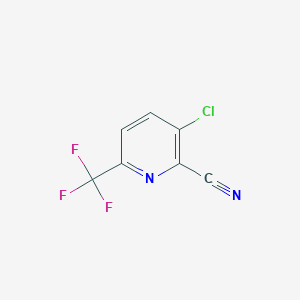

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)

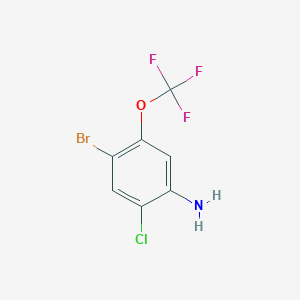

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)